Enhanced Lipophilicity (clogP) versus 3-Methyl-5-oxo-pyrazolone analog
In silico profiling reveals a substantial increase in predicted lipophilicity for the target compound compared to its 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl analog (CAS 2361-34-4). The trifluoromethyl substitution raises the clogP from -0.6 to +0.65, a positive shift of 1.25 log units [1]. This magnitude exceeds the general threshold for meaningful improvement in membrane permeability (ΔclogP > 0.5) and is expected to translate into higher passive diffusion rates and enhanced oral absorption potential [2].
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | 0.65 |
| Comparator Or Baseline | 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile (CAS 2361-34-4): -0.6 |
| Quantified Difference | ΔclogP = +1.25 |
| Conditions | In silico prediction (XLogP3); comparison based on computed drug-like properties |
Why This Matters
A higher clogP is directly correlated with better permeability across biological membranes, a critical factor for scientists selecting building blocks for intracellular or CNS targets.
- [1] sildrug.ibb.waw.pl (2026). C7H6F3N3O: Basic Properties, including clogP = 0.65 and TPSA = 46.92. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
